
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid, followed by cyclization in acetic anhydride.
Introduction of Functional Groups: The hydroxy and methoxy groups are introduced through demethylation reactions using reagents like sodium 1-dodecanethiolate.
Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions involving the corresponding carboxylic acid and an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes using safer reagents, optimizing reaction conditions, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the carboxamide group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in drug discovery.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide depends on its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins. The hydroxy and methoxy groups may facilitate binding to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid: This compound shares a similar core structure but lacks the phenyl and carboxamide groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties, this compound has a different substitution pattern on the benzofuran core.
Uniqueness
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the carboxamide functionality, allows for diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
88258-54-2 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
6-hydroxy-4,7-dimethoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C17H15NO5/c1-21-14-11-8-9-23-15(11)16(22-2)13(19)12(14)17(20)18-10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,18,20) |
Clave InChI |
CCCRHEDOYRRYON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


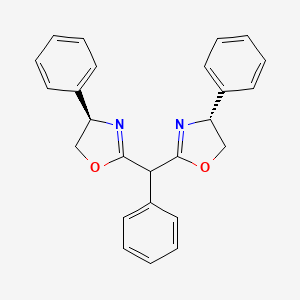
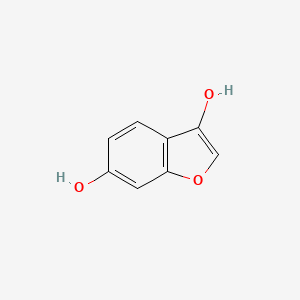
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
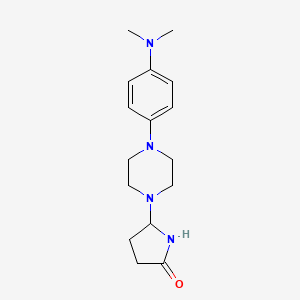
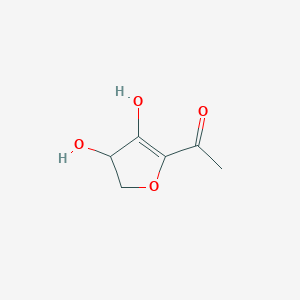
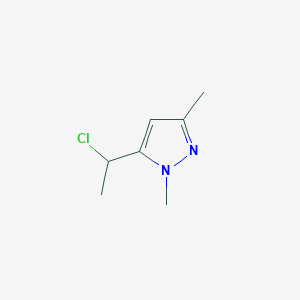
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
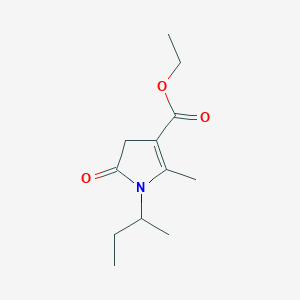
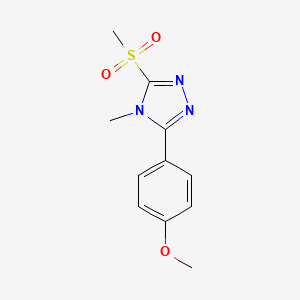
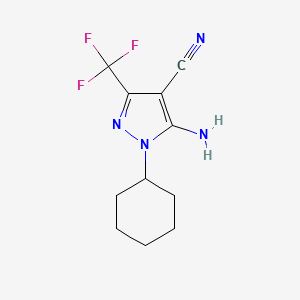
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)

